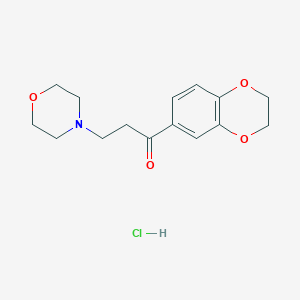

N-naphthalen-1-yl-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-naphthalen-1-yl-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide, also known as NTDA, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. NTDA is a sulfanylacetamide derivative of purine, which has been synthesized using a multi-step process.

科学的研究の応用

Enzyme Inhibition and Medicinal Chemistry

- The enzyme inhibition activity of sulfonamide derivatives, including N-naphthalen-1-yl-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide, was studied, indicating potential anti-inflammatory and anti-diabetic applications. These compounds showed significant lipoxygenase and α-glucosidase inhibition, suggesting further evaluation for in vivo activity could determine their potential as drugs (Abbasi et al., 2015).

Anticancer Properties

- Research on N-naphthalen-1-yl-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide derivatives has explored their cytotoxic activity against cancer cell lines. Some derivatives exhibited potent cytotoxic activity, indicating potential for cancer therapy. The compounds induced apoptosis and cell cycle arrest at the G1 phase, suggesting a new lead in antiviral agent development (Hamad et al., 2010).

Electrochemical Applications

- N-substituted naphthalene diimide salts, including derivatives of the chemical , have been prepared and used as organic electrode materials in lithium batteries. These derivatives demonstrate stable electrochemical activity, highlighting their potential in energy storage technologies (Lakraychi et al., 2017).

Environmental and Microbial Degradation

- Studies on naphthalene dioxygenase, an enzyme that catalyzes the degradation of naphthalene, including insights into its activation and regulation, provide valuable information for bioremediation efforts. This research underscores the enzyme's role in environmental cleanup and the biodegradation of hazardous compounds (Wolfe et al., 2001).

Supramolecular Chemistry and Material Science

- The synthesis, properties, and applications of naphthalene diimides, including core-substituted derivatives, have been extensively reviewed. These compounds have applications in supramolecular chemistry, sensors, and material science, highlighting their versatility in creating novel functional systems (Kobaisi et al., 2016).

作用機序

Target of Action

The primary targets of N-naphthalen-1-yl-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide are currently unknown

Mode of Action

It is known that the compound was synthesized via the copper (i)-catalyzed alkyne–azide cycloaddition reaction (cuaac), using diethyl (α-azido (benzamido)methyl)phosphonate as a dipole .

Biochemical Pathways

The biochemical pathways affected by N-naphthalen-1-yl-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide are currently unknown

Action Environment

Environmental factors that could influence the action, efficacy, and stability of N-naphthalen-1-yl-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide are currently unknown

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-naphthalen-1-yl-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide involves the reaction of 1-naphthylamine with 2,6-dioxopurine-8-thiol in the presence of acetic anhydride and triethylamine to form the intermediate compound, which is then reacted with N-(2-chloroethyl)acetamide in the presence of potassium carbonate to yield the final product.", "Starting Materials": [ "1-naphthylamine", "2,6-dioxopurine-8-thiol", "acetic anhydride", "triethylamine", "N-(2-chloroethyl)acetamide", "potassium carbonate" ], "Reaction": [ "Step 1: 1-naphthylamine is reacted with acetic anhydride and triethylamine in a solvent such as dichloromethane to form the corresponding acetylated derivative.", "Step 2: The acetylated derivative is then reacted with 2,6-dioxopurine-8-thiol in the presence of triethylamine and a solvent such as dichloromethane to form the intermediate compound.", "Step 3: The intermediate compound is then reacted with N-(2-chloroethyl)acetamide and potassium carbonate in a solvent such as dimethylformamide to yield the final product, N-naphthalen-1-yl-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide." ] } | |

CAS番号 |

897453-51-9 |

分子式 |

C20H19N5O3S |

分子量 |

409.46 |

IUPAC名 |

N-naphthalen-1-yl-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide |

InChI |

InChI=1S/C20H19N5O3S/c1-23-17-16(18(27)25(3)20(28)24(17)2)22-19(23)29-11-15(26)21-14-10-6-8-12-7-4-5-9-13(12)14/h4-10H,11H2,1-3H3,(H,21,26) |

InChIキー |

JQNIFUADZBGGDE-UHFFFAOYSA-N |

SMILES |

CN1C2=C(C(=O)N(C(=O)N2C)C)N=C1SCC(=O)NC3=CC=CC4=CC=CC=C43 |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-methoxyphenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)propanamide](/img/structure/B2753350.png)

![N-(2-chlorophenyl)-2-(5,7,8-trimethyl-3-oxo-[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2753352.png)

![N-(2-(6-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-fluorobenzamide](/img/structure/B2753354.png)

![8-Methyl-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2753358.png)

![2-(2-morpholino-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-propylacetamide](/img/structure/B2753369.png)

![2-(7-butyl-3,4,9-trimethyl-6,8-dioxo-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]pu rinyl)acetamide](/img/structure/B2753372.png)